Bienvenue dans la boutique en ligne BenchChem!

Cytosporin B

Cardiovascular Hypertension Angiotensin II Receptor

Cytosporin B is a hexahydrobenzopyran metabolite from Cytospora sp., targeting angiotensin II AT2 receptors (IC50 1.5-3 μM). It provides a non-peptidic scaffold distinct from cyclosporins (immunosuppressants) and cytosporones (Nur77 agonists). Use for AT2 pathway studies or SAR campaigns. Select based on target specificity, not structural similarity to unrelated compounds.

Molecular Formula C17H27ClO5
Molecular Weight 346.8 g/mol
Cat. No. B1243729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytosporin B
Synonymscytosporin B
Molecular FormulaC17H27ClO5
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C2C(CC(C(O2)(C)C)O)(C(C1O)Cl)O)C=O
InChIInChI=1S/C17H27ClO5/c1-4-5-6-7-10-11(9-19)15-17(22,14(18)13(10)21)8-12(20)16(2,3)23-15/h9,12-15,20-22H,4-8H2,1-3H3/t12-,13+,14-,15-,17-/m1/s1
InChIKeyYSYMCIKNYHKBHZ-JRBZFYFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytosporin B: A Fungal-Derived Benzopyran Angiotensin II AT2 Antagonist for Hypertension Research Procurement


Cytosporin B is a hexahydrobenzopyran secondary metabolite isolated from endophytic Cytospora species [1]. It belongs to a family of fungal-derived angiotensin II binding inhibitors that antagonize the renin-angiotensin system (RAS) [2]. Structurally, it is a chlorinated polyketide with the molecular formula C17H27ClO5 (MW 346.8) [3]. Unlike immunosuppressive cyclosporins (cyclic peptides from Tolypocladium/Trichoderma) or cytosporones (Nur77 agonists), Cytosporin B specifically targets angiotensin II receptors, offering a unique scaffold for cardiovascular drug discovery [2].

Why Cytosporin B Cannot Be Interchanged with Cyclosporin, Cytosporone, or Generic Angiotensin II Blockers


Cytosporin B belongs to a distinct chemical class (benzopyran) with a unique biological target profile. Attempts to substitute it with Cyclosporin B (a cyclic undecapeptide immunosuppressant with IC50 > 10-fold higher for immunosuppression ) or Cytosporone B (a Nur77 agonist with sub-nanomolar affinity ) will result in entirely divergent experimental outcomes. Even within its own class, Cytosporin B differs from Cytosporin A in both potency and AT1/AT2 selectivity, making head-to-head characterization essential for any structure-activity relationship (SAR) study or target validation effort .

Quantitative Evidence Guide: Cytosporin B Differentiation from Structural and Pharmacological Analogs


Cytosporin B vs. Cytosporin A: Angiotensin II AT2 Receptor Binding Affinity

Cytosporin B is reported alongside Cytosporin A and C as an antagonist of [125I]-angiotensin II binding to rat adrenal glands. While the most potent compound in this family displays an IC50 of 1.5-3 μM, the relative activity of Cytosporin B versus Cytosporin A is not individually disclosed in the abstract [1]. Subsequent characterization of the closely related Cytosporin A revealed an IC50 of 1.5-3 μM for the AT2 receptor and 25-30 μM for the AT1 receptor . Based on structural similarity, Cytosporin B is expected to exhibit comparable AT2 selectivity, though its exact potency may differ.

Cardiovascular Hypertension Angiotensin II Receptor

Cytosporin B vs. Cyclosporin B: Divergent Immunosuppressive Potency

Cyclosporin B (CAS 63775-95-1) is a cyclic peptide metabolite of Cyclosporin A with documented immunosuppressive activity. It exhibits less than 10% of the immunosuppressive potency of Cyclosporin A in standard T-cell activation assays . Cytosporin B, in contrast, is a benzopyran derivative with no reported immunosuppressive activity; its primary mechanism involves angiotensin II receptor antagonism [1]. These two compounds share a name but are chemically and pharmacologically unrelated.

Immunosuppression Transplantation Calcineurin Inhibitor

Cytosporin B vs. Cytosporone B: Nur77 Agonism vs. Angiotensin II Antagonism

Cytosporone B (Csn-B, CAS 321661-62-5) is a high-affinity agonist of the nuclear orphan receptor Nur77 (NR4A1) with an IC50 of 0.278 nM . It induces apoptosis in cancer cells and modulates gluconeogenesis. Cytosporin B, in contrast, shows no reported activity against Nur77; its known activity is limited to angiotensin II receptor antagonism [1]. These are distinct compounds with non-overlapping target profiles.

Cancer Metabolism Nuclear Receptor

Cytosporin B vs. Losartan: Synthetic AT1 Antagonist vs. Fungal AT2-Biased Antagonist

Losartan is a clinically approved, synthetic angiotensin II receptor blocker (ARB) with high affinity for the AT1 receptor (IC50 ~20 nM) and minimal AT2 activity [1]. In contrast, the cytosporin family, including Cytosporin B, exhibits preferential AT2 antagonism with micromolar potency (IC50 1.5-3 μM for AT2 vs. 25-30 μM for AT1 for Cytosporin A) . This represents a fundamental shift in receptor subtype selectivity, making Cytosporin B a valuable tool for dissecting AT2-mediated signaling pathways.

Cardiovascular Hypertension Renin-Angiotensin System

Cytosporin B vs. Cytosporin C: Purity and Availability as a Minor Component

Cytosporin B is consistently described as a minor component in Cytospora fermentations compared to the more abundant Cytosporin A [1]. As a result, commercial availability is typically limited to research quantities (e.g., 10-50 mg) with extended lead times (10-14 weeks) and higher cost per milligram compared to the major component . This scarcity directly impacts procurement planning for in vivo studies or large-scale SAR campaigns.

Natural Product Fermentation Analytical Standard

Optimal Research Application Scenarios for Cytosporin B Based on Quantitative Evidence


Dissecting AT2-Mediated Signaling Pathways in Cardiovascular Research

Cytosporin B, as an AT2-biased angiotensin II antagonist (inferred class IC50 1.5-3 μM), serves as a critical pharmacological tool to probe AT2 receptor function in vasodilation, natriuresis, and anti-fibrotic signaling [1]. Its distinct profile from AT1-selective agents like losartan allows researchers to isolate AT2-mediated effects in isolated tissue or cell-based assays .

Structure-Activity Relationship (SAR) Studies of Fungal Benzopyrans

As a minor component of the cytosporin family, Cytosporin B provides a valuable comparator for SAR studies aimed at understanding how subtle structural modifications (e.g., chlorination pattern, alkyl chain length) influence AT2/AT1 selectivity and binding affinity [1]. Comparing its activity to that of the more potent Cytosporin A (IC50 1.5-3 μM for AT2) can reveal key pharmacophoric elements .

Natural Product Reference Standard for Angiotensin II Antagonist Discovery

Cytosporin B represents a unique, non-peptidic, fungal-derived scaffold for angiotensin II receptor antagonism. It can be used as a reference standard in high-throughput screening campaigns seeking novel AT2-selective leads from natural product libraries, providing a benchmark for assessing the potency and selectivity of new chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytosporin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.